Epipregnanolona

Descripción general

Descripción

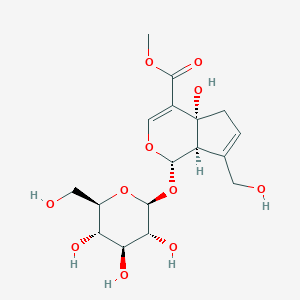

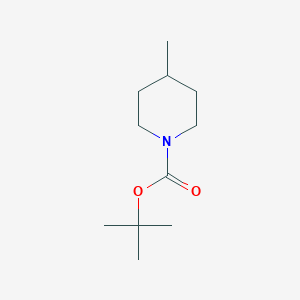

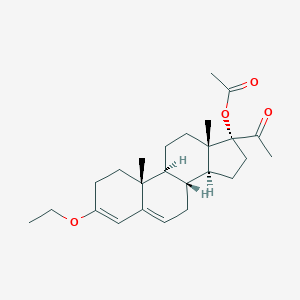

Epipregnanolona, también conocida como 3β-hidroxi-5β-pregnan-20-ona, es un neuroesteroide endógeno. Es un metabolito de la progesterona y es conocido por su papel como modulador alostérico negativo del receptor de ácido gamma-aminobutírico tipo A (GABA A). Este compuesto es significativo en el campo de la neuroquímica debido a su capacidad para contrarrestar los efectos de potenciadores como la alopregnanolona .

Aplicaciones Científicas De Investigación

Epipregnanolona tiene varias aplicaciones de investigación científica:

Neuroquímica: Se estudia su papel en la modulación de los receptores GABA A y sus posibles efectos en las afecciones neurológicas.

Farmacología: Se investiga su posible efecto terapéutico en afecciones como la ansiedad y la epilepsia.

Endocrinología: Se explora su papel en el metabolismo de los esteroides y sus interacciones con otros neuroesteroides.

Medicina: Posibles aplicaciones en el desarrollo de tratamientos para trastornos neuropsiquiátricos.

Mecanismo De Acción

Epipregnanolona actúa como un modulador alostérico negativo del receptor GABA A. Esto significa que se une a un sitio en el receptor distinto del sitio activo y disminuye la actividad del receptor. Al hacerlo, contrarresta los efectos de los moduladores positivos como la alopregnanolona, que mejoran la actividad del receptor GABA A. Esta modulación puede influir en la excitabilidad neuronal y tiene implicaciones para afecciones como la ansiedad y la epilepsia .

Compuestos similares:

Allopregnanolona (3α-hidroxi-5α-pregnan-20-ona): Un modulador alostérico positivo del receptor GABA A, que mejora su actividad.

Isopregnanolona (3β-hidroxi-5α-pregnan-20-ona): Similar a la this compound pero con diferente estereoquímica, también modula los receptores GABA A.

Pregnanolona (3α-hidroxi-5β-pregnan-20-ona): Otro neuroesteroide con estructura similar pero diferente actividad biológica.

Singularidad: this compound es única en su capacidad para actuar como un modulador alostérico negativo del receptor GABA A, mientras que muchos compuestos relacionados son moduladores positivos. Este mecanismo de acción distinto la convierte en un compuesto valioso para estudiar la modulación de la actividad GABAérgica y sus implicaciones para las afecciones neurológicas y psiquiátricas .

Análisis Bioquímico

Biochemical Properties

Epipregnanolone acts as a negative allosteric modulator of the GABA A receptor, reversing the effects of potentiators like allopregnanolone . It is biosynthesized from progesterone through the actions of 5β-reductase and 3β-hydroxysteroid dehydrogenase, with 5β-dihydroprogesterone as an intermediate . Epipregnanolone interacts with various enzymes and proteins, including GABA A receptors, NMDA receptors, and TRPM3 channels . These interactions are crucial for its role in modulating neuronal excitability and other physiological functions.

Cellular Effects

Epipregnanolone influences cell function by modulating GABA-induced chloride currents in neurons . It acts as a positive modulator of the GABA A receptor in rat cerebellar and hippocampal neurons, enhancing the GABA-induced chloride current (IGABA) with an EC50 of 5.7 µM in Purkinje cells and 9.3 µM in hippocampal neurons . This modulation affects cell signaling pathways, gene expression, and cellular metabolism, contributing to its neuroprotective and neuromodulatory effects.

Molecular Mechanism

At the molecular level, Epipregnanolone exerts its effects by binding to the GABA A receptor and acting as a negative allosteric modulator . This interaction decreases the receptor’s response to potentiators like allopregnanolone, thereby modulating neuronal excitability . Additionally, Epipregnanolone sulfate acts as a negative allosteric modulator of NMDA receptors and a TRPM3 channel activator . These molecular interactions are essential for its role in regulating neurotransmission and other physiological processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Epipregnanolone on neuronal function have been studied over time. It has been shown to have a dual effect on IGABA, increasing the current in control solutions and decreasing the stimulatory effect of allopregnanolone . The stability and degradation of Epipregnanolone in vitro and in vivo are crucial for understanding its long-term effects on cellular function. Studies have indicated that Epipregnanolone-induced potentiation of IGABA is more potent at low GABA concentrations .

Dosage Effects in Animal Models

The effects of Epipregnanolone vary with different dosages in animal models. In rat cerebellar and hippocampal neurons, Epipregnanolone acts as a positive modulator of the GABA A receptor at specific concentrations . High doses of Epipregnanolone have been shown to reduce the potentiating effect of allopregnanolone by 2-2.3 times . Additionally, the combined application of Epipregnanolone and allopregnanolone does not produce additive effects, indicating a complex interaction between these neurosteroids .

Metabolic Pathways

Epipregnanolone is involved in metabolic pathways that include its biosynthesis from progesterone through the actions of 5β-reductase and 3β-hydroxysteroid dehydrogenase . The intermediate in this transformation is 5β-dihydroprogesterone . Epipregnanolone is not a progestogen itself but behaves indirectly as one through its metabolization into other steroids . These metabolic pathways are essential for its role in modulating various physiological processes.

Transport and Distribution

Epipregnanolone is transported and distributed within cells and tissues through interactions with transporters and binding proteins . The sulfate form of Epipregnanolone acts as a negative allosteric modulator of NMDA and GABA A receptors and as a TRPM3 channel activator . These interactions influence its localization and accumulation within specific tissues, contributing to its physiological effects.

Subcellular Localization

The subcellular localization of Epipregnanolone is influenced by its interactions with specific receptors and channels. It is primarily localized in neuronal cells, where it modulates GABA A and NMDA receptor activity . The spatial arrangement of the hydroxyl group at the C3 position of the steroid skeleton affects its biological properties and targeting to specific compartments or organelles . These localization signals are crucial for its function as a neurosteroid.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La epipregnanolona se biosintetiza a partir de la progesterona a través de la acción de dos enzimas: 5β-reductasa y 3β-hidroxi-esteroide deshidrogenasa. El intermedio en esta transformación de dos pasos es la 5β-dihidroprogesterona .

Métodos de producción industrial: Si bien los métodos específicos de producción industrial para la this compound no están extensamente documentados, la vía de biosíntesis que involucra la progesterona y las enzimas mencionadas anteriormente es un proceso crítico. La síntesis industrial probablemente implicaría el uso de estas enzimas o sus análogos para facilitar la conversión.

Análisis De Reacciones Químicas

Tipos de reacciones: Epipregnanolona experimenta varias reacciones químicas, que incluyen:

Oxidación: Conversión a otros metabolitos oxidados.

Reducción: Formación de derivados reducidos.

Sustitución: Posibles reacciones de sustitución en el grupo hidroxilo.

Reactivos y condiciones comunes:

Oxidación: Agentes oxidantes comunes como el permanganato de potasio o el trióxido de cromo.

Reducción: Agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio.

Sustitución: Condiciones que involucran nucleófilos para reacciones de sustitución.

Productos principales: Los principales productos formados a partir de estas reacciones incluyen varias formas oxidadas o reducidas de this compound, que pueden tener diferentes actividades biológicas.

Comparación Con Compuestos Similares

Allopregnanolone (3α-hydroxy-5α-pregnan-20-one): A positive allosteric modulator of the GABA A receptor, enhancing its activity.

Isopregnanolone (3β-hydroxy-5α-pregnan-20-one): Similar to epipregnanolone but with different stereochemistry, also modulates GABA A receptors.

Pregnanolone (3α-hydroxy-5β-pregnan-20-one): Another neurosteroid with similar structure but different biological activity.

Uniqueness: Epipregnanolone is unique in its ability to act as a negative allosteric modulator of the GABA A receptor, whereas many related compounds are positive modulators. This distinct mechanism of action makes it a valuable compound for studying the modulation of GABAergic activity and its implications for neurological and psychiatric conditions .

Propiedades

IUPAC Name |

1-[(3S,5R,8R,9S,10S,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h14-19,23H,4-12H2,1-3H3/t14-,15+,16+,17-,18+,19+,20+,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AURFZBICLPNKBZ-GRWISUQFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@@H](C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00155766 | |

| Record name | Epipregnanolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00155766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Epipregnanolone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001471 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

128-21-2 | |

| Record name | Epipregnanolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128-21-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Epipregnanolone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000128212 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epipregnanolone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21450 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Epipregnanolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00155766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EPIPREGNANOLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3KQ00893OL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Epipregnanolone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001471 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6h-Pyrrolo[3,4-b]pyridin-5-ol](/img/structure/B113926.png)

![rel-Diexo-3-(9-h-fluoren-9-ylmethoxycarbonylamino)-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B113987.png)